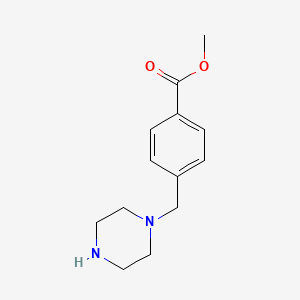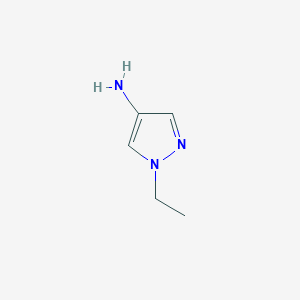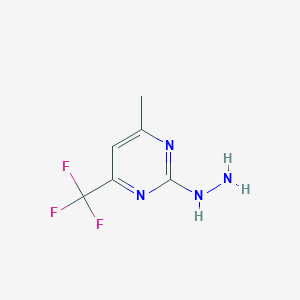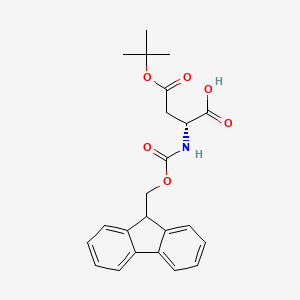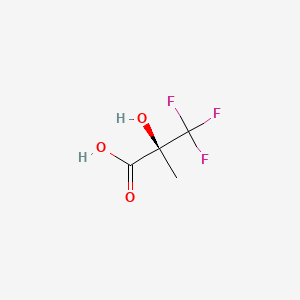
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
Descripción general
Descripción
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is an organic compound that features a piperidine ring attached to a benzyl group, which is further connected to a propylamine moiety
Aplicaciones Científicas De Investigación
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Mecanismo De Acción
Target of Action
It’s known that compounds with a piperidine nucleus, like this one, are utilized in various therapeutic applications . They have been found to act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It’s known that the benzyl-piperidine group, which is a part of this compound, is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that piperidine will continue to play a significant role in the pharmaceutical industry and drug discovery . The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Análisis Bioquímico
Biochemical Properties
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction is significant in the context of neurological and psychiatric disorders .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters. The compound affects gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and metabolism. Additionally, this compound impacts cellular metabolism by influencing the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of monoamine oxidase, inhibiting its activity. This inhibition leads to an increase in the levels of neurotransmitters, which in turn affects neuronal signaling and function. This compound also modulates the expression of genes involved in neurotransmitter synthesis, further contributing to its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can lead to sustained changes in cellular function, particularly in the context of neurotransmitter regulation. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of neurotransmitters. The compound also affects metabolic flux by altering the activity of enzymes involved in energy production and utilization. These interactions contribute to the overall biochemical effects of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with the serotonin transporter, facilitating its uptake into neurons. This interaction affects the localization and accumulation of this compound within neuronal cells, contributing to its effects on neurotransmitter regulation .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within neuronal cells. The compound is directed to synaptic vesicles, where it influences neurotransmitter release and reuptake. Post-translational modifications, such as phosphorylation, play a role in targeting this compound to specific compartments within the cell. These localization patterns are crucial for its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine typically involves the reaction of 4-(piperidin-1-yl)benzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Piperidin-1-ylbenzyl)cyclopropanamine
- N-(4-Piperidin-1-ylbenzyl)methylamine
Uniqueness
N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is unique due to its specific combination of a piperidine ring, benzyl group, and propylamine moiety. This structure imparts distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-10-16-13-14-6-8-15(9-7-14)17-11-4-3-5-12-17/h6-9,16H,2-5,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMGIDXUZMGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427642 | |
| Record name | N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-56-4 | |
| Record name | 4-(1-Piperidinyl)-N-propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


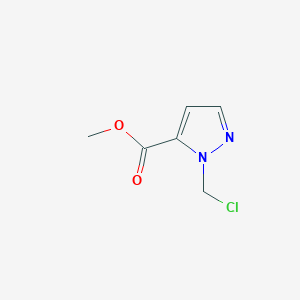
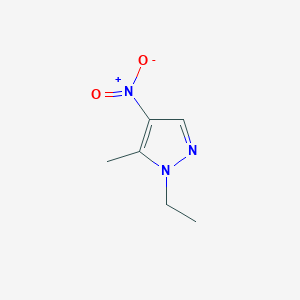
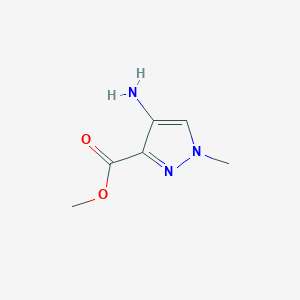

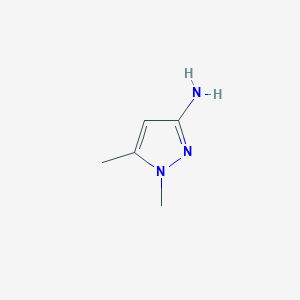
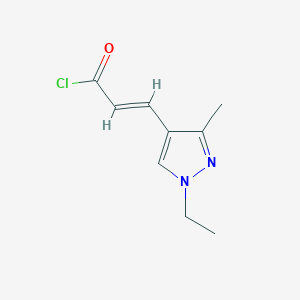
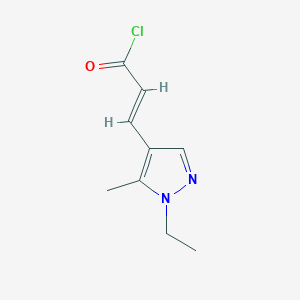
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)
